N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro and methyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 2-fluoro-5-methylphenylamine with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide can undergo oxidation reactions, particularly at the methyl groups attached to the benzene ring.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
Chemistry: N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group can interact with enzyme active sites, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents. Its structural features allow it to interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluoro and methyl groups enhance the compound’s binding affinity and specificity. The compound can interfere with enzyme pathways, leading to the inhibition of biological processes such as inflammation or microbial growth.
Comparison with Similar Compounds
- N-(2-fluoro-4-methylphenyl)-3,4-dimethylbenzenesulfonamide
- N-(2-chloro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide
- N-(2-fluoro-5-methylphenyl)-4-methylbenzenesulfonamide
Comparison: N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the fluoro and methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3,4-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-4-7-14(16)15(8-10)17-20(18,19)13-6-5-11(2)12(3)9-13/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXPFMHTBCRQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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